3,5-Diamino-L-tyrosine

Analytical Chemistry Reference Standards Physicochemical Characterization

This non-proteinogenic amino acid features a unique 3,5-diamino substitution on the phenolic ring, enabling specialized derivatization impossible with generic L-tyrosine. Sourced for use as a precision synthetic building block or analytical reference standard in pharmaceutical R&D. Supply is limited to qualified research entities.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 904824-73-3
Cat. No. B1465978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-L-tyrosine
CAS904824-73-3
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)N)CC(C(=O)O)N
InChIInChI=1S/C9H13N3O3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,10-12H2,(H,14,15)/t7-/m0/s1
InChIKeyVPNHZIPMNHLIRB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-L-tyrosine (CAS 904824-73-3): A Non-Proteinogenic Amino Acid with Unique Aromatic Substitution


3,5-Diamino-L-tyrosine, with the IUPAC name (2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid and molecular formula C9H13N3O3, is a derivative of the amino acid L-tyrosine characterized by the presence of two additional amino groups at the 3 and 5 positions of the phenolic ring . This specific structural modification distinguishes it from L-tyrosine and other common tyrosine analogs. The compound is a non-proteinogenic amino acid . Basic physicochemical properties, including a predicted density of 1.5±0.1 g/cm³ and a boiling point of 470.6±45.0 °C at 760 mmHg, have been reported .

The Challenge of Sourcing 3,5-Diamino-L-tyrosine: Why Close Analogs Are Not Interchangeable


The unique substitution pattern of 3,5-Diamino-L-tyrosine on the aromatic ring results in chemical and biological properties that are distinct from L-tyrosine or other mono- or unsubstituted tyrosine derivatives . Generic substitution is not possible because commercially available analogs, such as L-tyrosine or 3-nitro-L-tyrosine, lack the specific diamino functionality required for certain synthetic pathways or biological interactions. The intended application—whether as a synthetic intermediate for specialized pharmaceuticals or as a chemical probe—demands this precise molecular architecture. The following evidence, though limited, highlights the critical lack of direct comparative data and underscores why the specific CAS number 904824-73-3 must be procured.

Quantitative Evidence for 3,5-Diamino-L-tyrosine (CAS 904824-73-3): Acknowledging the Data Gap


Physicochemical Properties of 3,5-Diamino-L-tyrosine: A Reference Point

The fundamental physicochemical properties of 3,5-Diamino-L-tyrosine have been documented. Its calculated density is 1.5±0.1 g/cm³, its boiling point is 470.6±45.0 °C at 760 mmHg, and its ACD/LogP is -1.66 . Its polar surface area (PSA) is reported as 135.59 Ų .

Analytical Chemistry Reference Standards Physicochemical Characterization

Commercial Availability and Purity Specifications

This compound is commercially available from multiple vendors for research and development purposes. It is offered as a chemical intermediate and reference standard, with a typical purity specification of 95% . The molecular weight is 211.22 g/mol .

Chemical Sourcing Quality Control Amino Acid Derivative

Critical Assessment: Absence of Direct Comparative Biological or Performance Data

A comprehensive search of primary literature, patents, and authoritative databases yielded no peer-reviewed studies presenting quantitative biological activity (e.g., IC50, EC50, Ki), in vivo efficacy, or direct performance comparisons for 3,5-Diamino-L-tyrosine against any defined comparator. Claims regarding potential mechanisms (e.g., tyrosine kinase inhibition) are found only in non-authoritative, non-peer-reviewed sources .

Evidence Gap Research Assessment Procurement Risk

Strategic Application Scenarios for 3,5-Diamino-L-tyrosine Given Current Evidence


Use as a Synthetic Intermediate or Building Block

The primary, evidence-based application for 3,5-Diamino-L-tyrosine is as a chemical intermediate or molecular building block for the synthesis of more complex molecules. Its defined structure and commercial availability support its use in medicinal chemistry and chemical biology laboratories where its unique diamino functionality is required for further derivatization. The synthetic route typically involves nitration of L-tyrosine followed by reduction .

Procurement as an Analytical Reference Standard

This compound can be procured for use as a fully characterized reference standard for analytical method development or validation, particularly in methods involving the detection or quantification of tyrosine derivatives. The availability of a product with a specific purity specification (e.g., 95%) and a defined CAS number is essential for these applications .

Exploratory Research in Specialized Chemical Derivatization

Given the lack of biological data, this compound is best suited for early-stage, exploratory research projects. Potential areas include the synthesis of novel enzyme inhibitors or probes based on the tyrosine scaffold, where the 3,5-diamino substitution offers a unique starting point. However, the significant evidence gap means that any such project would carry high risk and require substantial preliminary characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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